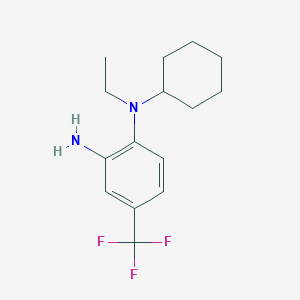

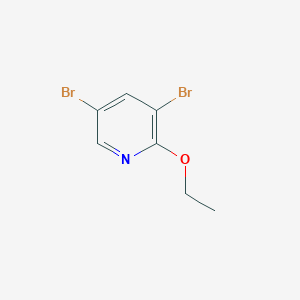

![molecular formula C7H6ClN3S B1415154 7-Chloro-5-(méthylthio)imidazo[1,2-c]pyrimidine CAS No. 872059-27-3](/img/structure/B1415154.png)

7-Chloro-5-(méthylthio)imidazo[1,2-c]pyrimidine

Vue d'ensemble

Description

“7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine” is a chemical compound with the molecular formula C7H6ClN3S . It has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a protein that has emerged as a possible treatment option for various cancer types .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of “7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine” is complex, with a fused bicyclic 5,6 heterocycle . The structure has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Physical And Chemical Properties Analysis

The compound has the molecular formula C7H6ClN3S and an average mass of 199.661 Da .

Applications De Recherche Scientifique

Pharmacologie

En pharmacologie, ce composé présente des applications potentielles en tant que précurseur dans la synthèse de divers médicaments. Sa structure est propice aux modifications qui peuvent conduire au développement de nouveaux agents thérapeutiques . La capacité du composé à interagir avec différentes cibles biologiques peut être exploitée pour créer des médicaments ayant des actions spécifiques, telles que l'inhibition enzymatique ou la modulation des récepteurs.

Agriculture

« 7-Chloro-5-(méthylthio)imidazo[1,2-c]pyrimidine » peut servir d'intermédiaire dans la synthèse de produits agrochimiques. Ses propriétés chimiques pourraient être utilisées pour développer de nouveaux pesticides ou herbicides, contribuant à la protection des cultures et à l'optimisation des rendements .

Science des matériaux

Le noyau hétérocyclique robuste du composé en fait un candidat pour la création de matériaux avancés. Il pourrait être utilisé dans la conception de semi-conducteurs organiques ou comme élément de construction pour des polymères haute performance possédant des propriétés spécifiques d'absorption de la lumière ou de conductivité électrique .

Synthèse chimique

Ce composé est précieux en chimie synthétique en tant qu'intermédiaire polyvalent. Il peut subir diverses réactions chimiques, permettant la construction de molécules complexes à des fins de recherche et industrielles. Sa réactivité peut être exploitée dans des réactions multicomposants, ouvrant la voie à un large éventail d'entités chimiques .

Sciences de l'environnement

En sciences de l'environnement, les dérivés de « this compound » pourraient être étudiés pour leur capacité à se lier aux polluants ou aux métaux lourds, contribuant ainsi aux efforts de dépollution environnementale. Son utilisation potentielle dans les technologies de détection pour la détection des toxines environnementales est également un domaine de recherche prometteur .

Biochimie

Les interactions du composé avec les macromolécules biologiques peuvent être étudiées pour comprendre les processus cellulaires au niveau moléculaire. Il pourrait être utilisé comme sonde dans des tests biochimiques pour étudier la cinétique enzymatique ou comme marqueur fluorescent dans des techniques d'imagerie pour visualiser des échantillons biologiques .

Mécanisme D'action

Mode of Action

Imidazo[1,2-a]pyridines, a class of compounds structurally similar to 7-chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, have been shown to undergo direct functionalization via radical reactions . This suggests that 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine may interact with its targets in a similar manner.

Biochemical Pathways

Given the structural similarity to imidazo[1,2-a]pyridines, it is possible that this compound may influence similar biochemical pathways .

Orientations Futures

The World Health Organization has taken the initiative to develop new TB drugs, recognizing imidazopyridine, an important fused bicyclic 5,6 heterocycle, as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests that “7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine” and similar compounds may have potential future applications in drug development.

Analyse Biochimique

Biochemical Properties

7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . By binding to the active site of these enzymes, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine can modulate their activity and influence biochemical pathways. Additionally, this compound may interact with proteins involved in cell signaling, further affecting cellular processes.

Cellular Effects

The effects of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolites.

Molecular Mechanism

At the molecular level, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . By binding to the active sites of enzymes, it can inhibit or activate their activity, leading to downstream effects on biochemical pathways. Additionally, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to its degradation. In in vitro and in vivo studies, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine has shown sustained effects on cellular function, indicating its potential for long-term applications.

Dosage Effects in Animal Models

The effects of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity. The interaction of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, binding proteins may sequester 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine within certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Propriétés

IUPAC Name |

7-chloro-5-methylsulfanylimidazo[1,2-c]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-6-9-2-3-11(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXSIGPHKDVKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC2=NC=CN21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654638 | |

| Record name | 7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872059-27-3 | |

| Record name | 7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)

![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)

![2-[2-[4-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]phenyl]propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1415089.png)

![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)